Amino(4-tert-butylphenyl)acetic acid
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Overview
Description
Amino(4-tert-butylphenyl)acetic acid is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of an amino group attached to a phenyl ring, which is further substituted with a tert-butyl group.
Mechanism of Action
Target of Action
It’s known that the compound belongs to the class of organic compounds known as benzenoids which are characterized by benzene ring .
Mode of Action
It can be inferred that the compound might undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates , which might be relevant to the biochemical pathways of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Amino(4-tert-butylphenyl)acetic acid . For instance, the compound should be stored in a 2-8°C refrigerator to maintain its stability . Moreover, it’s important to prevent the chemical from entering drains as it could have adverse environmental impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(4-tert-butylphenyl)acetic acid typically involves the reaction of 4-tert-butylbenzyl chloride with glycine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of glycine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Amino(4-tert-butylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Amino(4-tert-butylphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Amino(4-bromophenyl)acetic acid
- **Amino(4-ethylphenyl)ac
Properties
IUPAC Name |
2-amino-2-(4-tert-butylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRNMXQOQUQCSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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